Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various quinoline derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Ethyl 4-aminoquinoline-3-carboxylate
- Ethyl 5,8-dimethoxyquinoline-3-carboxylate
- Ethyl 4-amino-5-methoxyquinoline-3-carboxylate
Comparison: Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methoxy groups enhances its solubility and reactivity compared to similar compounds .
Biological Activity
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
This compound belongs to the quinoline family, which is known for a wide range of biological activities. The synthesis typically involves the reaction of substituted anilines with appropriate carboxylic acid derivatives under controlled conditions.
Synthesis Methodology
The compound can be synthesized via the following general steps:
- Formation of the Quinoline Core : Utilizing a Friedländer condensation reaction between an appropriate amino compound and a carbonyl compound.
- Carboxylation : Introducing the carboxylate group through subsequent reactions involving ethyl chloroformate or similar reagents.
- Dimethoxylation : Methylating the quinoline structure at specific positions to enhance biological activity.
2.1 Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A-431 (skin carcinoma) | 2.0 ± 0.9 | Induction of apoptosis |
HT-29 (colon adenocarcinoma) | 4.4 ± 1.3 | Cell cycle arrest in G2-M phase |
DU145 (prostate carcinoma) | 12.0 ± 1.6 | Inhibition of cell proliferation |
The compound's mechanism of action has been linked to its ability to induce apoptosis and cause cell cycle arrest, particularly in the G2-M phase, which is critical for cancer cell proliferation .
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6.25 μg/mL |
Escherichia coli | 12.5 μg/mL |
The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
3.1 Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound in a murine model demonstrated significant tumor regression in treated groups compared to controls. The study highlighted:
- Tumor Volume Reduction : A reduction of up to 70% in tumor volume was observed after four weeks of treatment.
- Survival Rates : Increased survival rates were noted, with treated mice showing a median survival increase of approximately 40% compared to untreated controls.
3.2 Case Study: Antimicrobial Properties
In vitro testing against clinical isolates revealed that this compound effectively inhibited growth in multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating resistant infections.
4. Conclusion
This compound exhibits significant biological activity with promising applications in both oncology and infectious disease management. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI Key |
REYLKIAWTMBNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N |
Origin of Product |
United States |
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